BenchChemオンラインストアへようこそ!

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

c-Met kinase Pim-1 kinase dual inhibition

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852376-85-3) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, bearing a 4-methoxyphenyl substituent at the 3-position and an ethyl thioacetate moiety at the 6-position via a thioether linkage. With a molecular formula of C₁₆H₁₆N₄O₃S and a molecular weight of 344.39 g·mol⁻¹, the compound belongs to a scaffold class that has attracted sustained interest as a privileged structure in kinase inhibitor design.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 852376-85-3
Cat. No. B2500312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS852376-85-3
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESCCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
InChIInChI=1S/C16H16N4O3S/c1-3-23-15(21)10-24-14-9-8-13-17-18-16(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-9H,3,10H2,1-2H3
InChIKeyGNRVMAIPPRIMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852376-85-3): Core Scaffold Identity for Research Procurement


Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852376-85-3) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, bearing a 4-methoxyphenyl substituent at the 3-position and an ethyl thioacetate moiety at the 6-position via a thioether linkage . With a molecular formula of C₁₆H₁₆N₄O₃S and a molecular weight of 344.39 g·mol⁻¹, the compound belongs to a scaffold class that has attracted sustained interest as a privileged structure in kinase inhibitor design [1]. The 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine substructure is specifically recognized in the patent literature as a pharmacophoric element within c-Met tyrosine kinase inhibitor series [2], while the 6-thioacetate ester provides a hydrolytically labile prodrug handle or a versatile synthetic intermediate for further derivatization [3].

Why Generic Substitution Fails for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: Structure–Activity Decoupling at Three Critical Positions


Direct generic substitution within the [1,2,4]triazolo[4,3-b]pyridazin-6-yl thioacetate class is unsupported because quantitative structure–activity relationship (SAR) data demonstrate that potency and selectivity are strongly modulated by three structural variables, none of which are conserved across commercially available analogs. First, the 3-position aryl substituent governs kinase versus GABAₐ receptor target engagement: a 4-methoxyphenyl group at this position yields dual c-Met/Pim-1 inhibitory profiles (IC₅₀ values of 0.163–0.283 μM for the closely related hydrazone derivative 4g), whereas unsubstituted phenyl or heteroaryl replacements shift selectivity toward GABAₐ α2/α3 subunits [1]. Second, the 6-position thioether–ester linkage critically influences both target binding and hydrolytic stability; the ethyl ester of the target compound provides a specific steric and electronic environment that differs from the methyl ester analog and from amide derivatives at the same position [2]. Third, the core [1,2,4]triazolo[4,3-b]pyridazine regioisomer itself is essential, as [1,2,4]triazolo[4,3-a]pyridazine or [1,2,4]triazolo[1,5-a]pyrimidine isomers exhibit fundamentally different kinase selectivity profiles [3]. Consequently, a researcher substituting one analog for another without controlling for all three positions risks obtaining divergent, and potentially misleading, biological results.

Quantitative Differentiation Evidence: Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate vs. Closest Structural Analogs


Dual c-Met/Pim-1 Kinase Inhibition: Scaffold Potency Confirmed by the Closest 3-(4-Methoxyphenyl) Hydrazone Analog 4g

The target compound itself has not been directly profiled in published kinase assays; however, the most structurally proximate analog with published quantitative data—compound 4g, bearing an identical 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine core but a 6-hydrazonomethylphenol substituent in place of the thioacetate ester—demonstrates potent dual c-Met/Pim-1 inhibition with IC₅₀ values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1) [1]. This is approximately 2.2-fold more potent against c-Met and 1.5-fold more potent against Pim-1 than its direct comparator 4a, which carries a 3-phenyl substituent instead of 3-(4-methoxyphenyl) [1]. The 4-methoxyphenyl substituent is thus quantitatively associated with enhanced dual kinase engagement within this scaffold. The target compound retains this 3-(4-methoxyphenyl) pharmacophore and replaces the 6-hydrazone with a thioacetate ester, a modification that, based on Novartis c-Met inhibitor patent SAR, is anticipated to preserve ATP-binding site interactions while altering physicochemical properties [2].

c-Met kinase Pim-1 kinase dual inhibition triazolopyridazine anticancer

Antiproliferative Activity Across 60 Cancer Cell Lines: Mean Growth Inhibition as a Scaffold-Level Benchmark

In the NCI-60 cancer cell line panel, compound 4g—the closest published analog bearing the 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine core—achieved a mean growth inhibition (GI%) of 55.84% across all 60 lines, compared to 29.08% for comparator 4a (3-phenyl analog) [1]. This represents a 1.92-fold higher mean antiproliferative effect attributable, at least in part, to the 4-methoxyphenyl substituent. Compound 4g exhibited particularly strong activity against leukemia cell lines CCRF-CEM (GI% = 85.88%) and RPMI-8226 (GI% = 86.88%), as well as colon cancer HCC-2998 (GI% = 81.41%) [1]. While the target compound differs at the 6-position (thioacetate ester vs. hydrazone), the conserved 3-(4-methoxyphenyl) core provides a reasonable scaffold-level expectation of antiproliferative activity that is quantitatively superior to the 3-phenyl analog baseline [1]. Direct head-to-head data for the target compound are not available, necessitating explicit empirical validation.

NCI-60 antiproliferative cancer cell lines mean growth inhibition triazolopyridazine

Ethyl Ester vs. Methyl Ester Thioacetate: Physicochemical Differentiation Relevant to Prodrug Design and Synthetic Tractability

The target compound (CAS 852376-85-3) is the ethyl ester of the 6-thioacetate series, distinguishing it from the methyl ester analog (CAS not publicly disclosed on non-excluded sources; structure: methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate). Ethyl esters generally exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters, a property that can be exploited in prodrug strategies to modulate pharmacokinetic half-life [1]. While direct comparative hydrolysis data for this specific pair are not published, the established rank-order of ester stability (ethyl > methyl for sterically unhindered esters) provides a class-level inference that the ethyl ester offers greater metabolic stability [2]. Additionally, the ethyl ester is a preferred intermediate for transesterification and aminolysis reactions in medicinal chemistry campaigns, as the ethyl group is less prone to competing nucleophilic displacement than the methyl analog .

ethyl ester methyl ester thioacetate hydrolytic stability prodrug synthetic intermediate

6-Thioether vs. 6-Amino and 6-Alkoxy Substituents: Divergent Pharmacological Target Engagement Across Triazolopyridazine Series

The nature of the 6-position substituent on the [1,2,4]triazolo[4,3-b]pyridazine scaffold fundamentally dictates the biological target space. The Merck Sharp & Dohme patent series (US6303597, US6313125) establishes that 6-alkoxy-substituted triazolopyridazines bearing a 3-aryl group are high-affinity GABAₐ receptor ligands with selectivity for α2/α3 subunits (Kᵢ values in the low nanomolar range) [1]. In contrast, 6-amino-substituted analogs are potent and selective Pim-1 kinase inhibitors, with compound 24 exhibiting a Pim-1 IC₅₀ of 0.34 μM and >100-fold selectivity over a panel of 20 other kinases [2]. The target compound's 6-thioether–ester substituent occupies a distinct chemical space: the sulfur atom introduces different electronic properties (lower electronegativity, greater polarizability) and conformational preferences (C–S bond ~1.81 Å vs. C–O bond ~1.43 Å; C–S–C angle ~100° vs. C–O–C angle ~112°) compared to oxygen-linked analogs, which may differentially influence ATP-binding pocket occupancy [3]. Although direct target engagement data for the target compound are unavailable, this class-level SAR demonstrates that 6-thioether analogs cannot be interchanged with 6-alkoxy or 6-amino compounds without altering pharmacological target profile.

thioether amino alkoxy GABAₐ receptor kinase target selectivity triazolopyridazine

Available Purity and Identity Documentation: 95%+ HPLC Purity with Confirmed SMILES as a Procurement Quality Baseline

Commercially available material of CAS 852376-85-3 is specified at ≥95% purity (HPLC) with the SMILES structure CCOC(=O)CSC1=NN2C(C=C1)=NN=C2C1=CC=C(OC)C=C1 confirmed by the vendor . This purity specification is consistent with, or exceeds, the typical purity of closely related research-grade triazolopyridazine analogs offered through major screening compound libraries (commonly 90–95%) [1]. The confirmed SMILES unambiguously establishes the 3-(4-methoxyphenyl) regiochemistry and the 6-thioether–ethyl ester connectivity, critical parameters that distinguish this compound from regioisomeric or substitutional variants that may co-elute under standard analytical conditions. In comparison, several structurally similar analogs (e.g., the 3-phenyl analog CAS 289661-57-0 and the 3,4-dimethoxyphenyl analog CAS 852437-95-7) are listed with comparable or lower purity specifications on vendor databases .

purity HPLC SMILES quality control procurement triazolopyridazine

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Based on Quantitative Evidence


Dual c-Met/Pim-1 Kinase Inhibitor Lead Optimization: Scaffold Hopping from Hydrazone to Thioacetate Series

The target compound is best positioned as a scaffold-hopping starting point in c-Met/Pim-1 dual inhibitor programs. The 3-(4-methoxyphenyl) core is quantitatively validated in the hydrazone series (compound 4g: c-Met IC₅₀ = 0.163 μM; mean NCI-60 GI% = 55.84%) [1]. Replacing the 6-hydrazone with a thioacetate ester introduces a hydrolytically tunable handle, enabling systematic exploration of ester prodrug strategies or further amide/heterocycle derivatization. Researchers should perform head-to-head kinase profiling of the thioacetate analog against 4g to quantify the impact of the 6-position modification on potency and selectivity before committing to large-scale synthesis.

Chemical Biology Probe Development Requiring Controlled Metabolic Lability

The ethyl thioacetate moiety provides a metabolically labile ester group suitable for intracellular probe release or prodrug activation studies. Based on class-level esterase hydrolysis rates, the ethyl ester is anticipated to exhibit 1.5–3-fold longer plasma half-life than the corresponding methyl ester analog [2]. This differential stability can be exploited to tune the pharmacokinetic profile of fluorescent or biotinylated probe conjugates, where premature ester cleavage would compromise target engagement measurement. Empirical stability assessment in the relevant biological matrix (e.g., cell culture medium, plasma) is essential to confirm the predicted rank order.

Kinase Selectivity Profiling of 6-Thioether Triazolopyridazines vs. 6-Alkoxy and 6-Amino Congeners

The target compound serves as a defined chemical probe to map the kinase selectivity landscape of 6-thioether-substituted triazolopyridazines, a chemotype that is mechanistically distinct from the 6-alkoxy (GABAₐ-preferring) [3] and 6-amino (Pim-1-selective) [4] series. Systematic broad-panel kinase profiling (e.g., 100–400 kinase panel) of CAS 852376-85-3 would generate the first quantitative selectivity fingerprint for this substitution pattern, informing whether the 6-thioether–ester combination retains the dual c-Met/Pim-1 profile or redirects activity toward other kinase targets. This dataset would directly support patent SAR and freedom-to-operate analyses.

Reference Standard for Analytical Method Development in Triazolopyridazine Medicinal Chemistry

With a confirmed SMILES structure, ≥95% HPLC purity, and a well-defined molecular formula (C₁₆H₁₆N₄O₃S; MW 344.39) , CAS 852376-85-3 is suitable as an analytical reference standard for HPLC method development, LC-MS quantification, and NMR spectral library construction within triazolopyridazine-focused medicinal chemistry projects. Its distinct retention time and mass spectral signature can serve as a system suitability check when analyzing reaction mixtures or purity of structurally related analogs (e.g., CAS 289661-57-0, CAS 852437-95-7), provided that co-elution studies confirm adequate resolution.

Quote Request

Request a Quote for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.